A Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 77779-49-8)
A Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 77779-49-8)
Introduction
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest to the pharmaceutical and chemical research sectors. As a functionalized heterocyclic compound, it serves as a crucial intermediate and "privileged building block" in the synthesis of more complex molecules, particularly in the development of novel fluoroquinolone antibiotics.[1][2] The strategic placement of the chloro and fluoro groups, combined with the reactive ethyl carboxylate handle, provides a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) in drug discovery.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental causality and practical protocols for its characterization. The integrity of the data presented herein is paramount, with each key claim supported by authoritative references.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The key identifiers and structural information for Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 77779-49-8 | [3] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [3][4] |
| Molecular Weight | 253.66 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | [4] |
| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N |[4] |
The structure features a bicyclic quinoline core, which is planar. The electron-withdrawing effects of the chlorine atom at the 4-position and the fluorine atom at the 6-position significantly influence the electron density of the aromatic system, impacting its reactivity and biological interactions. The ethyl ester at the 3-position provides a key site for further chemical modification, such as hydrolysis or amidation.
Caption: Chemical structure of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) intermediate are critical for process development, formulation, and predicting its behavior in biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments / Significance |
|---|---|---|
| Physical Form | Solid | Allows for standard solid handling procedures. |
| Melting Point | 62-63 °C | [3] A sharp melting range indicates high purity. |
| Boiling Point | 332.1 ± 37.0 °C | Predicted value; suggests high thermal stability.[3] |
| Density | 1.354 g/cm³ | [3] (Predicted) Useful for process calculations. |
| Lipophilicity (XlogP) | 3.1 | Predicted value; indicates moderate lipophilicity.[4] |
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Melting Point: The relatively low melting point of 62-63 °C is an important parameter for purification by recrystallization and for drying processes, which should be conducted well below this temperature to avoid phase changes.[3]
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Lipophilicity: The predicted XlogP value of 3.1 suggests that the molecule has a favorable balance of hydrophilicity and lipophilicity.[4] This is a crucial parameter in drug design, as it influences solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic region will display complex splitting patterns for the protons on the quinoline core, influenced by both neighboring protons and through-space coupling with the fluorine atom. A key diagnostic signal would be the singlet for the proton at the C2 position.
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¹³C NMR: The carbon spectrum will corroborate the structure with a signal for the ester carbonyl carbon (~165-170 ppm), carbons of the ethyl group, and multiple signals in the aromatic region. The carbons attached to or near the fluorine atom will exhibit characteristic C-F coupling, which is a powerful diagnostic tool.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z 253.03. A crucial feature will be the isotopic pattern of the molecular ion, which will show a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, a signature confirmation of the presence of a single chlorine atom. Predicted collision cross-section data for various adducts can further aid in identification.[4]
Caption: Standard analytical workflow for physicochemical characterization.
Experimental Protocols
The following protocols are standard, field-proven methods for determining the key properties discussed. Their execution with calibrated equipment ensures trustworthy and reproducible results.
5.1 Protocol for Melting Point Determination (Capillary Method)
This is the most common and reliable method for determining the melting point of a crystalline solid.
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Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement:
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Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~62 °C).
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Causality Insight: Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow rate is critical to allow for thermal equilibrium between the sample and the heating block, preventing an overestimation of the melting temperature.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A narrow range (< 2 °C) signifies high purity.
-
5.2 Protocol for Spectroscopic Analysis (NMR)
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).
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Expertise Insight: DMSO-d₆ is often a good starting choice for novel compounds due to its excellent solvating power, though Chloroform-d is also suitable if solubility is confirmed.
-
-
Data Acquisition:
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
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Subsequently, acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time.
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If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
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-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and assign peaks to the corresponding atoms in the structure.
Synthesis and Reactivity Context
Understanding the synthesis provides context for potential impurities and handling. Quinolone cores are often synthesized via the Gould-Jacobs reaction. A plausible route for a related isomer involves the condensation of a substituted aniline (like 3-chloro-4-fluoroaniline) with a malonic ester derivative, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinoline ring system.[5]
Caption: Generalized workflow for the synthesis of quinolone cores.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The compound is classified as an eye irritant.
Table 3: GHS Safety Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H319: Causes serious eye irritation. |
| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling Recommendations:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a well-defined solid with moderate lipophilicity and a melting point of 62-63 °C. Its structure, confirmed by standard spectroscopic techniques, makes it a valuable and versatile building block for the synthesis of high-value compounds, particularly in the field of antibacterial drug discovery. The data and protocols outlined in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this important chemical intermediate in their work.
References
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Title: Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate Source: ResearchGate URL: [Link]
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Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]
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Title: Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (C12H9ClFNO2) Source: PubChemLite URL: [Link]
-
Title: Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones Source: Oriental Journal of Chemistry URL: [Link]
-
Title: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester Source: PubChem URL: [Link]
-
Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 3. ETHYL 4-CHLORO-6-FLUOROQUINOLINE-3-CARBOXYLATE CAS#: 77779-49-8 [m.chemicalbook.com]
- 4. PubChemLite - Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (C12H9ClFNO2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
